5-Methoxybenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-10-6-2-3-8-7(4-6)9-5-11-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJKZDLZKILFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497506 | |
| Record name | 5-Methoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-14-5 | |
| Record name | 5-Methoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxybenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Methoxybenzo D Thiazole and Its Derivatives
Derivatization Strategies for Structural Elaboration
Attachment of Diverse Heterocyclic Moieties
The incorporation of additional heterocyclic rings, such as 1,3,4-thiadiazole (B1197879), pyridine (B92270), and piperazine (B1678402), onto the 5-methoxybenzo[d]thiazole core is a common strategy to modulate the physicochemical and biological properties of the parent molecule.
1,3,4-Thiadiazole:
The synthesis of derivatives linking this compound with a 1,3,4-thiadiazole moiety can be achieved through various multi-step sequences. One common approach involves the preparation of an intermediate containing one of the heterocyclic cores, which is then reacted with the other. For instance, 1,3,4-thiadiazole molecules can be synthesized by reacting phenylthiosemicarbazide with methoxy (B1213986) cinnamic acid in the presence of phosphorus oxychloride. nih.gov Another general method involves the cyclization of thiosemicarbazide (B42300) with a carboxylic acid using a dehydrating agent like phosphorus oxychloride to form the 2-amino-5-aryl-1,3,4-thiadiazole ring. mdpi.com
A key strategy for linking the two heterocycles involves forming a linker, such as a thioacetamide (B46855) bridge. This can be accomplished by first acylating a 2-aminobenzothiazole (B30445) derivative with chloroacetyl chloride, followed by reaction with a pre-formed 5-amino-1,3,4-thiadiazole-2-thiol. researchgate.net Alternatively, a 2-(2-aminobenzothiazol-6-yloxy)acetohydrazide can be reacted with carbon disulfide and potassium hydroxide (B78521) to yield a 6-methoxybenzothiazole (B1296504) derivative bearing a 1,3,4-oxadiazole-thiol moiety, a closely related heterocycle. nih.gov
Pyridine:
Pyridine moieties are frequently introduced into 5-methoxybenzothiazole derivatives through the formation of amide or hydrazone linkages. Pyridine is often used as a solvent and base in condensation reactions, for example, between 2-amino-4-chloro-5-methoxy-benzothiazole and various nitrobenzoyl chlorides to form substituted nitrobenzamides. rjptonline.orgeresearchco.comresearchgate.net
A more direct method for incorporating the pyridine ring involves reacting a functionalized 5-methoxybenzothiazole intermediate with a pyridine-containing reagent. For example, new derivatives have been synthesized by reacting S-(5-methoxybenzothiazol-2-yl) hydrazinecarbothioate with heterocyclic aldehydes, such as pyridine-4-carboxaldehyde. nih.gov This reaction creates a hydrazone linker connecting the two heterocyclic systems. nih.gov In other work, N-(5,6-substituted-benzo[d]thiazol-2-yl) benzamide (B126) intermediates containing a reactive chloromethyl group are reacted with piperazine derivatives to synthesize the target compounds. rsc.orgnih.gov
Piperazine:
The piperazine ring is a common feature in many biologically active molecules and is often attached to the 5-methoxybenzothiazole scaffold via a linker. A prevalent synthetic strategy involves a multi-step reaction sequence culminating in the nucleophilic substitution of a halide by a piperazine derivative. rsc.orgnih.gov For instance, a four-step method has been reported where 2-amino-5-methoxybenzothiazole is first used to prepare 4-(chloromethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide. rsc.orgnih.gov This intermediate is then reacted with various substituted piperazines to yield the final products. rsc.orgnih.gov
Another approach involves acylating 2-amino-6-methoxybenzothiazole (B104352) with 3-chloropropionyl chloride to create an N-(6-methoxy-1,3-benzothiazol-2-yl)-3-chloropropanamide intermediate. yok.gov.tr The chlorine atom on the propanamide side chain is subsequently displaced by different piperazine derivatives to afford a library of compounds. yok.gov.tr
Table 1: Examples of Synthesized this compound Derivatives with Heterocyclic Moieties
| Benzothiazole (B30560) Precursor | Reactant | Resulting Derivative Structure | Reference |
|---|---|---|---|
| 4-(chloromethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide | Substituted Piperazines | N-(5-methoxybenzo[d]thiazol-2-yl)-4-((4-substituted-piperazin-1-yl)methyl)benzamide | rsc.orgnih.gov |
| 2-amino-6-methoxybenzothiazole | 3-chloropropionyl chloride, followed by substituted piperazines | N-(6-methoxybenzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)propanamide | yok.gov.tr |
| S-(5-methoxybenzothiazol-2-yl) hydrazinecarbothioate | Pyridine-4-carboxaldehyde | 2-((5-Methoxybenzothiazol-2-yl)thio)-N'-(pyridin-4-ylmethylene)acetohydrazide | nih.gov |
| 2-amino-4-chloro-5-methoxy-benzothiazole | 2-nitrobenzoylchloride | N-(4-chloro-5-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide | rjptonline.orgresearchgate.net |
Modification of Side Chains for Enhanced Molecular Diversity
Achieving molecular diversity is crucial for drug discovery, and this is often accomplished by modifying the side chains attached to the core 5-methoxybenzothiazole structure. These modifications can involve elongating the chain, introducing various functional groups, or altering terminal substituents.
A common strategy involves a multi-step synthesis where a versatile intermediate is first prepared, followed by reactions that introduce diversity. For example, researchers have synthesized a series of substituted nitrobenzamides by first condensing 2-amino-4-chloro-5-methoxy-benzothiazole with nitrobenzoyl chlorides. rjptonline.orgresearchgate.net The resulting intermediate, a nitrobenzamide derivative, was then further modified by reacting it with a variety of nitroanilines, effectively replacing a chlorine atom and introducing a new substituted aromatic ring. rjptonline.orgresearchgate.net This two-step process allows for the generation of a library of compounds from a common precursor.
Another powerful technique for side-chain modification is the use of hydrazone linkages. A hydrazide intermediate, such as S-(5-methoxybenzothiazol-2-yl) hydrazinecarbothioate, can be prepared from 2-mercapto-5-methoxybenzothiazole. nih.gov This hydrazide can then be reacted with a wide range of different aromatic or heterocyclic aldehydes to create a diverse set of derivatives, each featuring a unique substituent connected through the stable hydrazone bridge. nih.gov
Side-chain elongation and functionalization can also be achieved by reacting 2-amino-6-methoxybenzothiazole with reagents like ethyl chloroacetate (B1199739) to form an ester, which can then be converted to a hydrazide using hydrazine (B178648) hydrate. iosrjournals.org This hydrazide serves as a new platform for further modifications. The synthesis of ketobenzothiazole derivatives has been accomplished by alkylating a Weinreb amide precursor with various lithiated heterocycles, including 6-methoxybenzothiazole, demonstrating a method to build complex side chains. mdpi.com
Table 2: Examples of Side Chain Modifications on the this compound Scaffold
| Starting Material/Intermediate | Reagent(s) | Modification Type | Final Product Example | Reference |
|---|---|---|---|---|
| 2-amino-4-chloro-5-methoxy-benzothiazole | 3-nitrobenzoylchloride, then 4-nitroaniline | Amidation followed by Nucleophilic Aromatic Substitution | N-(4-((4-nitrophenyl)amino)-5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide | rjptonline.orgresearchgate.net |
| 2-mercapto-5-methoxybenzothiazole | Ethyl 2-chloroacetate, then Hydrazine hydrate, then a Heterocyclic aldehyde | Hydrazone formation | 2-((5-Methoxybenzothiazol-2-yl)thio)-N'-(heteroaryl-methylene)acetohydrazide | nih.gov |
| 2-amino-6-methoxybenzothiazole | Ethyl chloroacetate, then Hydrazine hydrate | Chain elongation and functionalization | 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide | iosrjournals.org |
| 2-amino-5-methoxybenzothiazole | Basic hydrolysis, then 2,4-dinitrochlorobenzene, then Acetic anhydride | Smiles Rearrangement intermediate formation | N-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)acetamide | google.com |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Methoxybenzo[d]thiazole, offering detailed insights into its proton and carbon environments.
The ¹H NMR spectrum of this compound reveals distinct signals for its aromatic and aliphatic protons. In a typical analysis using DMSO-d6 as the solvent, the proton on the thiazole (B1198619) ring (C2-H) appears as a singlet at approximately 9.34 ppm. chemrxiv.org The aromatic protons on the benzene (B151609) ring exhibit characteristic splitting patterns. The proton at the C7 position (H-7) appears as a doublet at around 8.00 ppm with a coupling constant (J) of 8.8 Hz. chemrxiv.org The proton at the C4 position (H-4) is observed as a doublet at approximately 7.61 ppm with a J value of 2.3 Hz. chemrxiv.org The proton at the C6 position (H-6) presents as a doublet of doublets at about 7.11 ppm, with coupling constants of 8.8 and 2.3 Hz. chemrxiv.org The methoxy (B1213986) group's protons (–OCH₃) resonate as a sharp singlet at approximately 3.83 ppm. chemrxiv.org
Table 1: ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 9.34 | s (singlet) | - |
| H-7 | 8.00 | d (doublet) | 8.8 |
| H-4 | 7.61 | d (doublet) | 2.3 |
| H-6 | 7.11 | dd (doublet of doublets) | 8.8, 2.3 |
| -OCH₃ | 3.83 | s (singlet) | - |
Data recorded in DMSO-d6. chemrxiv.org
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. In DMSO-d6, the carbon of the thiazole ring (C2) resonates at approximately 154.45 ppm. chemrxiv.org The carbons of the benzene ring show distinct chemical shifts: C7a at 158.52 ppm, C5 at 156.93 ppm, C3a at 125.23 ppm, C7 at 122.64 ppm, C6 at 115.44 ppm, and C4 at 105.51 ppm. chemrxiv.org The carbon of the methoxy group (–OCH₃) appears at 55.47 ppm. chemrxiv.org
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| C7a | 158.52 |
| C5 | 156.93 |
| C2 | 154.45 |
| C3a | 125.23 |
| C7 | 122.64 |
| C6 | 115.44 |
| C4 | 105.51 |
| -OCH₃ | 55.47 |
Data recorded in DMSO-d6. chemrxiv.org
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. sci-hub.se
COSY (Correlation Spectroscopy) : This experiment establishes correlations between coupled protons. For this compound, COSY spectra would show cross-peaks between the aromatic protons H-6 and H-7, as well as between H-6 and H-4, confirming their adjacent positions on the benzene ring. sci-hub.se
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum of this compound would show a correlation between the methoxy protons and the methoxy carbon, as well as correlations between each aromatic proton and its corresponding carbon atom. sci-hub.se
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the HMBC spectrum would show a correlation between the methoxy protons and the C5 carbon, confirming the position of the methoxy group. Correlations between the H-2 proton and carbons C3a and C7a would further solidify the structure of the thiazole ring fused to the benzene ring. sci-hub.se
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound. The IR spectrum of a related compound, This compound-2-carbonitrile (B1601895), shows a prominent band at 2230 cm⁻¹ corresponding to the C≡N stretch. mdpi.com Other significant absorptions include bands in the regions of 1603, 1473, and 1413 cm⁻¹ which can be attributed to the C=C and C=N stretching vibrations of the aromatic and thiazole rings. mdpi.com The presence of the methoxy group is indicated by C-O stretching vibrations, typically observed around 1276 and 1019 cm⁻¹. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition and molecular weight of this compound. The technique provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For instance, the related compound this compound-2-carbonitrile has a calculated m/z for [M]⁺ of 191.0279, with an experimentally found value of 191.0289, confirming the molecular formula C₉H₇N₂OS₂. mdpi.com Similarly, for this compound, HRMS would confirm its molecular formula of C₈H₇NOS.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The UV-Vis spectrum of a derivative, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methoxybenzo[d]thiazole, in ethanol (B145695) exhibits an absorption maximum (λmax) at approximately 276.5 nm. This absorption is attributed to the π → π* electronic transitions within the conjugated benzothiazole (B30560) ring system. The position of the methoxy group can influence the λmax value due to its electron-donating nature, which affects the energy of the electronic transitions.
Advanced Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC)
The isolation and purification of this compound and its derivatives, as well as the definitive assessment of their purity, rely heavily on a range of advanced chromatographic techniques. These methods are indispensable in synthetic chemistry for separating the target compound from unreacted starting materials, byproducts, and other impurities. The primary techniques documented in research literature for this chemical family include column chromatography for purification and High-Performance Liquid Chromatography (HPLC) for purity analysis.
Research findings demonstrate the routine use of column chromatography over silica (B1680970) gel for the purification of this compound and its derivatives. The choice of solvent system (eluent) is critical and is tailored based on the polarity of the specific compound being isolated. For instance, the purification of this compound itself has been accomplished using a hexane/ethyl acetate (B1210297) mobile phase. mpg.de Similarly, derivatives such as this compound-2-carbonitrile are purified using a petroleum ether and ethyl acetate solvent system. rsc.org Thin-Layer Chromatography (TLC) is also frequently employed to monitor the progress of reactions and determine the purity of the final products. sci-hub.se
For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. Studies on novel synthesized derivatives of 2-((5-Methoxybenzo[d]thiazol-2-yl)thio)acetamide report the use of HPLC to confirm the high purity of the final compounds, with results often exceeding 98-99%. tandfonline.com This high level of precision is crucial for ensuring that the material used in subsequent applications is free of significant impurities.
The following tables summarize specific chromatographic conditions reported in the literature for the purification and analysis of this compound derivatives.
Table 1: Column Chromatography Conditions for Purification
| Compound | Stationary Phase | Mobile Phase (Eluent) | Source |
| This compound | Silica Gel | Hexane/Ethyl Acetate (5%) | mpg.de |
| This compound-2-carbonitrile | Silica Gel | Petroleum Ether/Ethyl Acetate (19:1) | rsc.org |
| (E)‐2‐(3,4‐dimethoxystyryl)‐5‐methoxybenzo[d]thiazole | Silica Gel | Not specified in detail | sci-hub.se |
| 3-(4-(5-Methoxybenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol | Silica Gel | 100% Ethyl Acetate | diva-portal.org |
| 2-(3,5-Dimethoxyphenyl)-5-methoxybenzo[d]thiazole | Silica Gel | 10% Ethyl Acetate in Hexane | nih.gov |
Table 2: HPLC Purity Assessment Data
| Compound Derivative | Purity Determined by HPLC | Source |
| 2-((5-Methoxybenzo[d]thiazol-2-yl)thio)-N-(4-chlorophenyl)-N-(4-nitrobenzyl)acetamide | > 99.9% | tandfonline.com |
| 2-((5-Methoxybenzo[d]thiazol-2-yl)thio)-N-(4-fluorophenyl)-N-(4-nitrobenzyl)acetamide | > 99.9% | tandfonline.com |
| 2-((5-Methoxybenzo[d]thiazol-2-yl)thio)-N-(3,4-dichlorophenyl)-N-(4-nitrobenzyl)acetamide | 98.0% | tandfonline.com |
| 2-(4-(Trifluoromethyl)phenyl)-5-methoxybenzo[d]thiazole | > 95% | nih.gov |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. For benzothiazole (B30560) derivatives, DFT calculations, often using hybrid functionals like B3LYP, are employed to model Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps and electron density maps. These calculations are crucial for understanding the reactivity of the molecule.
Studies on polythiophenes containing a 5-(benzo[d]thiazol-2-yl)-7-methoxybenzo[d]oxazole-2-yl)thiophene moiety have utilized DFT to predict their structural and electronic properties. nih.gov The introduction of a methoxy (B1213986) group can significantly alter the electron density distribution within the molecule. nih.gov Specifically, the methoxy group in 5-Methoxybenzo[d]thiazole-2-carbonitrile (B1601895) is noted for its mild electron-donating effect, which can improve solubility in polar solvents.
The reactivity of benzothiazole derivatives can be further understood by analyzing their HOMO and LUMO energies. Higher HOMO values suggest a greater electron-donating ability (nucleophilicity), while lower LUMO values indicate a greater electron-accepting ability (electrophilicity). ekb.eg DFT studies on related thiazole (B1198619) derivatives have shown that the presence of an alkoxy group can influence the bond lengths within the aromatic system due to conjugation effects. kbhgroup.in
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands to the active sites of proteins and other biological targets.
Molecular docking studies on derivatives of 5-methoxybenzothiazole have provided valuable insights into their potential as enzyme inhibitors. For example, in studies targeting human monoamine oxidase B (hMAO-B), a key enzyme in neurodegenerative diseases, docking analyses revealed that the benzothiazole core of the inhibitor binds within the substrate cavity of the enzyme. mdpi.com The heteroaryl portion of the molecule typically occupies the entrance cavity of the MAO-B enzyme. mdpi.com
In another study focusing on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, molecular docking was used to understand how the presence of a methoxy group at the 5th position of the benzothiazole ring influences binding. nih.gov The docking poses indicated that the benzothiazole substructure is positioned near the FAD cofactor in hMAO-B. mdpi.com
The effectiveness of a ligand's binding is determined by the specific interactions it forms with the amino acid residues in the active site. For 5-methoxybenzothiazole derivatives targeting hMAO-B, hydrogen bond interactions with active site residues are crucial for stabilizing the ligand-enzyme complex. mdpi.com
In the case of AChE inhibition, molecular docking studies of a compound with a 5-methoxybenzothiazole moiety revealed specific interactions. nih.gov While it shared some interactions with its non-methoxylated counterpart, such as those with Trp286, Phe295, and Tyr341, the methoxy group was found to monopolize a binary π–π interaction with Trp286. nih.gov However, the addition of the methoxy group also led to the loss of an important interaction with Trp86 in the catalytic active site (CAS) region of the enzyme due to the increased size of the molecule. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior and Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the assessment of binding stability and conformational changes over time. These simulations complement the static picture provided by molecular docking.
MD simulations have been employed to study the stability of benzothiazole derivatives within the active sites of their target proteins. For instance, a 100-ns MD simulation was used to analyze the stability of a benzimidazole (B57391) derivative (structurally related to benzothiazoles) in complex with the SARS-CoV-2 main protease (Mpro) and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov Such simulations can reveal fluctuations in the root-mean-square deviation (RMSD) of the complex, with lower, stable RMSD values indicating a more stable binding. nih.gov
The analysis of MD simulation trajectories can also provide insights into the persistence of key interactions, such as hydrogen bonds, over the simulation time. This information is critical for understanding the dynamic nature of the ligand's binding and for validating the interactions predicted by molecular docking. mdpi.com Accelerated molecular dynamics (aMD) has also been used to simulate the binding process of ligands to G-protein coupled receptors, providing insights into metastable binding sites. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
A QSAR study on a series of benzothiazole derivatives with antimalarial activity utilized descriptors such as atomic net charges, dipole moment, log P, and HOMO-LUMO energies. kemdikbud.go.id The resulting QSAR equation revealed that the charges on specific carbon atoms (qC4, qC5, qC6) and the HOMO-LUMO energies were significant predictors of the antimalarial activity. kemdikbud.go.id Although this study did not specifically include this compound, it highlights the importance of electronic properties in determining the biological activity of benzothiazoles.
Another QSAR study on 2-arylbenzothiazole derivatives as E. coli gyrase inhibitors indicated that the hydrophilic-lipophilic balance is a key feature governing antimicrobial activity. nih.gov Such models can be used to predict the activity of new compounds and to guide the design of more potent derivatives.
| QSAR Model Descriptors for Antimalarial Benzothiazoles kemdikbud.go.id |
| Atomic Net Charge at C4 (qC4) |
| Atomic Net Charge at C5 (qC5) |
| Atomic Net Charge at C6 (qC6) |
| LUMO Energy (ELUMO) |
| HOMO Energy (EHOMO) |
| Polarizability (α) |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment
In silico ADMET prediction is a crucial step in early-stage drug discovery, helping to identify potential liabilities of a compound before it enters more resource-intensive testing phases.
Studies on benzothiazole derivatives often include predictions of their ADME properties. biointerfaceresearch.com These predictions are frequently based on Lipinski's rule of five, which assesses the druglikeness of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov Many benzothiazole-based compounds have been shown to comply with Lipinski's rule, suggesting good potential for oral bioavailability. nih.gov
Furthermore, Veber's rule, which considers the number of rotatable bonds and the polar surface area, is also used to predict good intestinal absorption. nih.gov In silico tools can predict a wide range of pharmacokinetic properties, including human oral absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. biointerfaceresearch.com For example, a study on benzothiazole-hydrazone derivatives included the prediction of ADME parameters to assess their drug-like properties. mdpi.com
| Predicted ADMET Properties for a Series of 2-Hydroxy Benzothiazole-Linked 1,3,4-Oxadiazole Derivatives nih.gov |
| Property |
| Absorption (%) |
| Lipinski's Rule of Five |
| Veber's Rule |
| Implication |
Site of Metabolism (SOM) Studies Using Molecular Docking Analysis
A comprehensive review of publicly available scientific literature and chemical databases did not yield specific studies focused on the molecular docking analysis of this compound for the prediction of its sites of metabolism (SOM). While computational methods for predicting the metabolism of xenobiotics are well-established, and numerous benzothiazole derivatives have been the subject of docking studies for various biological targets, specific research detailing the interaction of this compound with cytochrome P450 (CYP) enzymes to identify metabolic hot-spots appears to be unpublished.
In general, SOM prediction via molecular docking is a standard computational approach in drug discovery and development. nih.gov This method involves simulating the interaction between a small molecule (ligand), such as this compound, and the active site of a metabolizing enzyme, typically a member of the cytochrome P450 superfamily. nih.gov The goal is to determine the most likely binding orientation of the ligand within the enzyme's catalytic site. The atoms of the ligand that are positioned closest to the reactive heme iron center of the CYP enzyme are predicted to be the most probable sites of metabolic modification (e.g., oxidation). moldiscovery.com
Software tools like MetaSite, BioTransformer, and others are frequently used for these predictions. moldiscovery.combiotransformer.ca They employ algorithms that consider factors like the thermodynamics of enzyme-substrate recognition and the kinetics of the chemical transformation. moldiscovery.com Validation studies have shown that for many compounds, the primary site of metabolism can be correctly identified within the top predictions. moldiscovery.com
Although direct data for this compound is unavailable, research on other thiazole-containing compounds has demonstrated the utility of this approach. For instance, a molecular docking analysis of a library of 84 thiazole-containing compounds was performed to identify their preferred SOM when interacting with five major CYP isoforms (CYP3A4, CYP2C9, CYP2C19, CYP2D6, and CYP2E1). Such studies help in understanding the general metabolic fate of the thiazole ring system.
Without specific docking studies on this compound, any discussion of its metabolic sites remains speculative. A typical investigation would generate data including the predicted binding affinity (docking score) for various CYP isoforms and a detailed list of the amino acid residues that form interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand in its predicted binding pose. This information is crucial for understanding metabolic stability and potential drug-drug interactions. The absence of such published data precludes the creation of detailed findings or data tables for this specific compound.
Structure Activity Relationship Sar Investigations of 5 Methoxybenzo D Thiazole Derivatives
Impact of Substituents on the Benzo[d]thiazole Nucleus on Biological Activity
The substitution pattern on the benzothiazole (B30560) core is a critical determinant of the biological activity of its derivatives. rjptonline.org Positions 2, 4, 5, 6, and 7 are all active sites for the addition of various substituents, which can significantly alter the pharmacological profile of the resulting compounds. rjptonline.org
For instance, the introduction of a nitro group at the 5-position can lead to potent antibacterial activity. One study found that N-(5-nitrobenzo[d]thiazol-2-yl)-2-((5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)thio)acetamide demonstrated superior activity against Ralstonia solanacearum at a concentration of 100 µg/mL when compared to the commercial agent bismerthiazol. tandfonline.com In contrast, substituting the 5-position with a methoxy (B1213986) group, as seen in N-(5-methoxybenzo[d]thiazol-2-yl)-2-((5-(2-tolyl)-1,3,4-thiadiazol-2-yl)thio)acetamide, resulted in notable activity against Xanthomonas oryzae pv. oryzae (Xoo). tandfonline.com
Research into benzothiazole derivatives as potential agents for cocaine use disorder has shown that substitutions on the phenyl ring of the benzo[d]thiazole moiety can shift the functional profile at dopamine (B1211576) receptors. acs.org For example, the introduction of a methyl group (an electron-donating group) or a chloro group (an electron-withdrawing group) can alter the compound's interaction with the D4 receptor. acs.org Specifically, the 5-chloro analogue of one series gained partial agonism at the D3 receptor, albeit with low potency. acs.org
The position of substituents also plays a crucial role. Studies have indicated that placing hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3) groups at the 6-position can enhance a compound's potency. rjptonline.org In a series of anticonvulsant agents, N-(6-Methoxybenzo[d]thiazol-2-yl)-3-[2-(4-methylbenzylidene)hydrazinyl]-propanamide was found to have activity equivalent to standard drugs like phenytoin (B1677684) and carbamazepine. rjptonline.org
A study on 2,6-disubstituted benzothiazole derivatives explored their in-vitro anti-cancer efficacy, highlighting the importance of substitution at both the 2 and 6 positions. rjptonline.org Furthermore, research on multifunctional benzothiazole derivatives identified that modifications at positions 2 and 6 were key to developing compounds with interesting biological profiles. researchgate.net
The following table summarizes the impact of various substituents on the biological activity of benzo[d]thiazole derivatives.
| Position of Substitution | Substituent | Observed Biological Activity | Reference Compound |
| 5 | Nitro (-NO2) | Antibacterial (against Ralstonia solanacearum) | N-(5-nitrobenzo[d]thiazol-2-yl)-2-((5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)thio)acetamide |
| 5 | Methoxy (-OCH3) | Antibacterial (against Xanthomonas oryzae pv. oryzae) | N-(5-methoxybenzo[d]thiazol-2-yl)-2-((5-(2-tolyl)-1,3,4-thiadiazol-2-yl)thio)acetamide |
| 5 | Chloro (-Cl) | Partial agonism at D3 receptor | 5-chloro analogue of a D4 receptor ligand |
| 6 | Methoxy (-OCH3) | Anticonvulsant | N-(6-Methoxybenzo[d]thiazol-2-yl)-3-[2-(4-methylbenzylidene)hydrazinyl]-propanamide |
| 6 | Hydroxyl (-OH), Methyl (-CH3) | Potency enhancement | General observation |
| 2 and 6 | Various | Anti-cancer, Multifunctional properties | 2,6-disubstituted benzothiazoles |
Role of the Methoxy Group in Modulating Pharmacological Profiles
The methoxy group (-OCH3), particularly at the 5- and 6-positions of the benzo[d]thiazole ring, has been shown to be a significant modulator of pharmacological activity. rjptonline.org Its presence can influence a compound's potency and its spectrum of biological effects, ranging from antiviral and antibacterial to anticonvulsant and anticancer activities. rjptonline.orgtandfonline.commdpi.com
In the realm of antiviral agents, a study highlighted that N-(5-methoxybenzo[d]thiazol-2-yl)-2-((5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibited protective and inactivation activities against the Tobacco Mosaic Virus (TMV) that were superior to the commercial agent ningnanmycin. tandfonline.com This suggests that the 5-methoxy group contributes favorably to the antiviral profile of this particular scaffold.
The position of the methoxy group is also critical. For instance, a methoxy group at the 6-position of the benzothiazole nucleus has been associated with enhanced anticonvulsant properties. rjptonline.org Research has shown that compounds like 3-[2-(2-Hydroxybenzylidene) hydrazinyl]-N-(6-methoxybenzo[d]thiazol -2-yl)propanamides exhibit anticonvulsant effects comparable to standard drugs. rjptonline.org In another study, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxybenzo[d]thiazole was synthesized as a key intermediate in the development of novel anticonvulsant agents. nih.gov
Furthermore, the methoxy group has been implicated in the anticancer potential of thiazole (B1198619) derivatives. mdpi.com Its presence on a phenyl ring attached to the thiazole core was found to contribute to the cytotoxic potential and cell line selectivity of certain compounds. mdpi.com
The following table illustrates the role of the methoxy group in various pharmacological activities.
| Compound | Position of Methoxy Group | Pharmacological Activity |
| N-(5-methoxybenzo[d]thiazol-2-yl)-2-((5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)thio)acetamide | 5 | Antiviral (against Tobacco Mosaic Virus) |
| 3-[2-(2-Hydroxybenzylidene) hydrazinyl]-N-(6-methoxybenzo[d]thiazol -2-yl)propanamides | 6 | Anticonvulsant |
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxybenzo[d]thiazole | 6 | Anticonvulsant (intermediate) |
| Thiazole derivative with methoxy-substituted phenyl ring | N/A | Anticancer |
Influence of Linker Chemistry and Peripheral Substituents on Activity
In a study focused on developing ligands for the dopamine D4 receptor, researchers systematically varied the alkyl linker chain length and the substitutions on a peripheral arylpiperazine ring. semanticscholar.org The parent compound, which featured a four-carbon (butyl) linker, was modified to explore the impact of these changes. acs.org The synthesis involved reacting a 2-aminobenzenethiol with either 4-chlorobutanoyl chloride or 5-chloropentanoyl chloride to create intermediates with different linker lengths, which were then coupled with various arylpiperazines. acs.orgsemanticscholar.org
The investigation revealed that both the linker length and the nature of the peripheral substituents are critical for receptor affinity and selectivity. acs.org For example, a propyl linker was used to attach a pyridin-2-yl-piperazin-1-yl moiety to the benzo[d]thiazole core. acs.org Further modifications to the peripheral pyridine (B92270) ring, such as substituting a 3-methyl group with a 5-methoxy group, were also explored to fine-tune the pharmacological profile. acs.org
Another example of the importance of linker and peripheral groups can be seen in a series of compounds where a piperazine (B1678402) ring is connected to the methoxybenzo[d]thiazole moiety and a 5-methylisoxazol-3-yl moiety through a methanone (B1245722) linker. ontosight.ai The presence of the methoxy group on the benzothiazole and the methyl group on the isoxazole (B147169) are key structural features. ontosight.ai
The following table provides examples of how linker chemistry and peripheral substituents affect the activity of 5-methoxybenzo[d]thiazole derivatives.
| Core Structure | Linker | Peripheral Moiety | Peripheral Substituents | Target/Activity |
| benzo[d]thiazole | Butyl chain | Pyrimidin-2-yl-piperazine | None | D4 Receptor Affinity |
| benzo[d]thiazole | Propyl chain | Pyridin-2-yl-piperazin-1-yl | None | D4 Receptor Affinity |
| benzo[d]thiazole | Propyl chain | Piperidin-4-yl | 5-methoxy-2-pyridinyl | D4 Receptor Affinity |
| methoxybenzo[d]thiazole | Methanone | Piperazine | 5-methylisoxazol-3-yl | Potential pharmacological applications |
Stereochemical Considerations and Chiral Centers in Activity Modulation
The stereochemistry of a molecule, including the presence and configuration of chiral centers, can have a significant impact on its biological activity. nih.gov This is because biological targets, such as proteins and receptors, are themselves chiral and can exhibit stereoselectivity towards their binding partners. nih.gov
In the context of benzo[d]thiazole derivatives, the introduction of chiral centers can lead to enantiomers that may possess different potencies or even different pharmacological effects. nih.gov For example, research on cytotoxic 2-styryl-cyclopent-3-en-1-yl)benzo[d]thiazole derivatives highlighted the importance of stereochemistry. The specific stereoisomers 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole and 2-((1S,2S)-2-((E)-4-florostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole were found to be more effective at inhibiting pancreatic cancer cells than the standard drug gemcitabine. rjptonline.org This underscores that a specific spatial arrangement of the substituents is crucial for potent anticancer activity.
The desymmetrization of meso-epoxides using 2-mercaptobenzothiazoles, including This compound-2-thiol (B1334758), in the presence of a chiral Brønsted acid catalyst, is another area where stereochemistry is paramount. acs.org This process generates chiral molecules, and the enantioselectivity of the reaction is a key focus. acs.org
Governmental bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the importance of determining the absolute stereochemistry of chiral compounds early in the drug development process. nih.gov This is to ensure that the analysis of a drug's activity is valid and to understand the distinct contributions of each enantiomer. nih.gov
The following table highlights examples where stereochemistry is a key factor in the activity of benzo[d]thiazole derivatives.
| Compound Class | Chiral Feature | Significance in Activity Modulation |
| 2-Styryl-cyclopent-3-en-1-yl)benzo[d]thiazole derivatives | (1S,2S) stereocenters in the cyclopentene (B43876) ring | Specific stereoisomers exhibit potent inhibition of pancreatic cancer cells. |
| Products of meso-epoxide desymmetrization | Chiral center created by the ring-opening of the epoxide | The reaction aims to produce a single enantiomer, highlighting the importance of stereocontrol in synthesis. |
Pharmacological and Biological Research
Anticancer Activity and Cytotoxicity Studies
Derivatives of 5-Methoxybenzo[d]thiazole have been the subject of numerous investigations into their potential as anticancer agents. These studies have unveiled a multifaceted approach by which these compounds exert their cytotoxic effects on various cancer cell lines.
The antiproliferative activity of this compound derivatives has been documented across a wide spectrum of human cancer cell lines. While specific data for the parent compound is limited, its derivatives have shown notable efficacy.
For instance, isoxazole (B147169) derivatives of N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have demonstrated cytotoxic effects against colon (Colo205), leukemia (U937), breast (MCF-7), and lung (A549) cancer cell lines, with IC50 values against Colo205 cells ranging from 5.04 to 13 μM. researchgate.net Other benzothiazole (B30560) derivatives have also shown activity against cervical cancer (HeLa), liver cancer (HepG2), prostate cancer (PC3), and colon cancer (HT-29) cells. researchgate.netresearchgate.net Specifically, a novel benzothiazole derivative, PB11, was highly cytotoxic to glioblastoma (U87) and HeLa cells with IC50 values below 50 nM. researchgate.net Another study highlighted a benzothiazole derivative exhibiting potent antitumor activity against HT29 cells with an IC50 value of 0.015 µM. researchgate.net
Table 1: Cytotoxic Activity of this compound Derivatives Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Compound Description |
|---|---|---|---|
| Colo205 | Colon Cancer | 5.04 - 13 | Isoxazole derivative of N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine researchgate.net |
| U937 | Leukemia | - | Isoxazole derivative of N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine researchgate.net |
| MCF-7 | Breast Cancer | - | Isoxazole derivative of N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine researchgate.net |
| A549 | Lung Cancer | - | Isoxazole derivative of N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine researchgate.net |
| HT-29 | Colon Cancer | 0.015 | Semicarbazone containing benzothiazole derivative researchgate.net |
| HeLa | Cervical Cancer | < 0.05 | Benzothiazole derivative PB11 researchgate.net |
| U87 | Glioblastoma | < 0.05 | Benzothiazole derivative PB11 researchgate.net |
A key mechanism through which this compound derivatives exert their anticancer effects is by interfering with the cell cycle, a tightly regulated process that governs cell division. Specifically, these compounds have been shown to induce cell cycle arrest at the G2-M phase.
One study found that a particular benzothiazole derivative, referred to as 5g, caused a significant G2/M arrest in cancer cells. nih.govresearchgate.netdntb.gov.ua This arrest prevents the cells from entering mitosis, thereby halting their proliferation. nih.govresearchgate.netdntb.gov.ua Similarly, an isoxazole derivative of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine was also found to induce G2/M cell cycle arrest in Colo205 colon cancer cells. researchgate.net This effect is often linked to the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during the M phase. nih.gov
In addition to halting cell cycle progression, derivatives of this compound have been demonstrated to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells in a controlled manner.
The benzothiazole derivative 5g, which causes G2/M arrest, also leads to a decrease in mitochondrial membrane potential and the activation of apoptosis. nih.govresearchgate.net Research on another novel benzothiazole derivative revealed its ability to induce apoptosis in colorectal cancer cells through a pathway mediated by reactive oxygen species (ROS) and mitochondria. bioworld.comnih.gov Furthermore, isoxazole derivatives of N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine were shown to alter the balance of key mitochondrial proteins, such as Bcl-2 and Bax, leading to the activation of caspases and subsequent apoptosis. researchgate.net Studies on 2-amino-5-benzylthiazole derivatives have also shown induction of PARP1 and caspase 3 cleavage, an increase in the pro-apoptotic Bim protein, and a decrease in the anti-apoptotic Bcl-2 protein in leukemia cells. ukrbiochemjournal.org
The cytoskeleton, particularly the microtubule network, is a critical target for many anticancer drugs. Derivatives of this compound have been identified as potent antimicrotubule agents that function by inhibiting tubulin polymerization.
A series of 4-substituted methoxybenzoyl-aryl-thiazoles have been shown to exert their anticancer activity through the inhibition of tubulin polymerization. nih.gov These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, which disrupts the dynamic instability of microtubules, a process essential for cell division and other vital cellular functions. nih.govnih.govmdpi.com This disruption leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis. nih.gov The structural features of these benzothiazole derivatives, often including a trimethoxyphenyl moiety, are beneficial for their interaction with the colchicine binding site. mdpi.com
Recent research has begun to explore the interaction of benzothiazole derivatives with specific signaling pathways that are dysregulated in cancer. One such target is Pyruvate Kinase M2 (PKM2), an enzyme that plays a crucial role in cancer cell metabolism.
While direct activation of PKM2 by this compound has not been explicitly demonstrated, the modulation of PKM2 activity by small molecules is an active area of cancer research. nih.govnih.gov PKM2 activators can reprogram glycolysis, which can sensitize cancer cells to other therapies. annalsmedres.org Conversely, some benzothiazole-based molecules have been shown to act as PKM2 inhibitors. nih.gov For example, the benzothiazole-based molecule TLSC702 exhibits PKM2 inhibitory activity with an IC50 of 2 μM. nih.gov The modulation of PKM2 activity, whether through activation or inhibition, represents a potential therapeutic strategy for targeting the metabolic vulnerabilities of cancer cells.
Antimicrobial Activity
Beyond their anticancer properties, derivatives of this compound have also demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.
Various studies have reported the synthesis of this compound derivatives and their evaluation as antimicrobial agents. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. For example, certain thiazole (B1198619) derivatives have exhibited activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.govorientjchem.org
The mechanism of antimicrobial action for some benzothiazole derivatives is believed to involve the inhibition of essential microbial enzymes. researchgate.net For instance, some derivatives have been investigated as inhibitors of bacterial DNA gyrase and fungal cytochrome P450 14α-demethylase. researchgate.net
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Microorganism | Type | MIC Value | Compound Description |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | 12.5 µg/mL | 2,5-dichloro thienyl-substituted thiazole nih.gov |
| Escherichia coli | Gram-negative Bacteria | 6.25 µg/mL | 2,5-dichloro thienyl-substituted thiazole nih.gov |
| Klebsiella pneumoniae | Gram-negative Bacteria | 12.5 µg/mL | 2,5-dichloro thienyl-substituted thiazole nih.gov |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 6.25 µg/mL | 2,5-dichloro thienyl-substituted thiazole nih.gov |
| Aspergillus fumigatus | Fungus | 6.25 µg/mL | 2,5-dichloro thienyl-substituted thiazole nih.gov |
| Candida albicans | Fungus | 10 µg/mL | Schiff base derived from 2-amino-5-methylthiazole (B129938) orientjchem.org |
Anti-inflammatory Activity
The thiazole ring is a recognized pharmacophore in the development of anti-inflammatory agents. informahealthcare.commdpi.com
Compounds containing a methoxy (B1213986) group have been studied for their anti-inflammatory effects. These compounds have been shown to attenuate inflammatory responses in various cell types, including human airway cells. informahealthcare.com The modulation of inflammatory pathways is a key aspect of their therapeutic potential.
A strategic approach in the development of anti-inflammatory drugs is the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (LOX) enzymes. epa.gov These enzymes are pivotal in the biosynthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. researchgate.net Thiazole-based compounds have been synthesized and evaluated for their ability to dually inhibit COX-2 and 5-LOX. epa.gov While the broader class of thiazole derivatives has shown promise in this area, specific inhibitory concentrations (IC50) for this compound against COX-1 and LOX are yet to be fully characterized.
Neuroprotective and Neurological Disorder Applications
Enzyme Inhibitory Effects in Alzheimer's Disease
A key therapeutic strategy in the management of Alzheimer's disease involves the inhibition of enzymes that play a crucial role in the degradation of neurotransmitters and the regulation of mood. Certain benzothiazole derivatives have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).
In one study, a series of novel benzothiazole derivatives were designed and synthesized, with their inhibitory activities assessed through in vitro fluorometric methods. The results indicated that some of these compounds exhibited significant inhibitory effects on these enzymes. For instance, specific derivatives demonstrated potent inhibition of both AChE and MAO-B, a dual-action approach that is considered beneficial in Alzheimer's disease treatment. The table below summarizes the inhibitory concentrations (IC₅₀) for selected benzothiazole compounds against these target enzymes.
| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) |
| 4a | 256.1 ± 11.0 | >1000 | >1000 | 450.7 ± 20.2 |
| 4d | 241.8 ± 9.7 | >1000 | >1000 | 389.2 ± 15.5 |
| 4f | 167.5 ± 8.0 | 789.4 ± 35.1 | >1000 | 189.6 ± 8.5 |
| 4h | 295.5 ± 13.0 | >1000 | >1000 | 512.3 ± 22.5 |
| 4k | 324.7 ± 15.1 | >1000 | >1000 | 587.4 ± 25.8 |
| 4m | 198.8 ± 8.8 | 895.2 ± 40.1 | >1000 | 234.5 ± 10.3 |
| Donepezil | 25.4 ± 1.1 | 1250.6 ± 55.3 | - | - |
| Galantamine | 450.2 ± 20.5 | 8500.3 ± 380.1 | - | - |
| Lazabemide | - | - | 120.5 ± 5.4 | 25.8 ± 1.2 |
| Selegiline | - | - | 850.6 ± 38.2 | 30.1 ± 1.4 |
Data sourced from a study on novel benzothiazole derivatives. The specific compounds are referred to by the designations used in the original research paper.
Amyloid Beta (Aβ)-Aggregation Inhibition
The aggregation of amyloid-beta (Aβ) peptides into plaques is a hallmark pathological feature of Alzheimer's disease. The inhibition of this aggregation process is a primary target for disease-modifying therapies. Research has shown that certain benzothiazole derivatives can effectively inhibit Aβ aggregation. In the same study that investigated enzyme inhibition, the most active compounds were further evaluated for their ability to prevent the formation of Aβ plaques using an in vitro kit-based method. The findings revealed that compounds 4f and 4m not only showed potent enzyme inhibition but also demonstrated a significant ability to inhibit Aβ aggregation, suggesting a multi-target potential for these benzothiazole derivatives in Alzheimer's disease therapy.
DYRK1A Inhibition for Cognitive Enhancement (e.g., PST-001)
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase that is overexpressed in individuals with Down syndrome and is implicated in the cognitive deficits associated with both Down syndrome and Alzheimer's disease. Inhibition of DYRK1A is therefore being explored as a therapeutic strategy for cognitive enhancement.
PST-001 is a potent and selective inhibitor of DYRK1A that incorporates a benzothiazole structure. This compound has been designed to be orally active and to penetrate the blood-brain barrier, making it a valuable tool for in vivo studies. Research in animal models has demonstrated that PST-001 can rescue learning and memory deficits. For example, in a mouse model of Down syndrome, continuous administration of PST-001 resulted in steady-state levels of the compound in both plasma and brain tissue and was associated with an improvement in performance on a context discrimination task. The effective inhibition of the DYRK1A enzyme by PST-001 is attributed to numerous binding interactions within the active site of the protein kinase, resulting in an IC₅₀ value of 40 nM.
Anticonvulsant Activity
The benzothiazole scaffold has been identified as a promising pharmacophore in the development of novel anticonvulsant agents. Various derivatives of benzothiazole have been synthesized and evaluated for their ability to protect against seizures in preclinical models.
In one study, a series of 2-[4-methoxy-3-(5-substituted phenyl- nih.govijmrset.comresearchgate.netoxadiazol-2-ylmethoxy)-phenyl]-benzothiazoles were synthesized and tested for their anticonvulsant potential using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models. Several of these compounds, notably 6f, 6h, 6j, and 6l , were identified as being highly potent and devoid of neurotoxicity when compared to standard drugs like phenytoin (B1677684) and phenobarbital. The structure-activity relationship studies indicated that substitutions on the distal aryl ring, such as methoxy, nitro, and hydroxyl groups, contributed to the potent activity of these compounds.
Another study focused on N-(4-(benzothiazole-2-yl) phenyl) substituted benzene (B151609) sulfonamides. The synthesized compounds were screened for their anticonvulsant potential, with compound 9 emerging as the most potent agent in the MES model. Computational analysis suggested that this compound exhibited strong hydrogen bond interactions with nicotinic acetylcholine (B1216132) ion-gated receptors.
Furthermore, a series of 8-alkoxy-4,5-dihydrobenzo[b] nih.govresearchgate.netrasayanjournal.co.intriazolo[4,3-d] nih.govresearchgate.netthiazepine derivatives, which incorporate a benzothiazole-related structure, were synthesized and showed effectiveness in MES screens. Compound 7j from this series was particularly promising, with an ED₅₀ value of 26.3 mg/kg.
Other Potential Biological Activities
Beyond neuroprotective and neurological applications, the benzothiazole scaffold, including derivatives of 5-methoxybenzothiazole, has been investigated for a range of other biological activities.
Carbonic Anhydrase (CA)-III Inhibition : Benzothiazole-based sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs). These enzymes are involved in numerous physiological and pathological processes. Studies have shown that some of these derivatives exhibit interesting inhibitory activity and selectivity against certain human CA isoforms, such as hCA IX and hCA XII, over the more common hCA I and hCA II. This suggests potential applications in conditions where the inhibition of specific CA isoforms is beneficial.
Antidiabetic Activity : The benzothiazole nucleus is a component of various compounds that have been explored for their antidiabetic potential. Research has indicated that thiazole, benzothiazole, and thiazolidinedione derivatives can exhibit significant antidiabetic activity. For instance, a study on novel benzothiazole derivatives demonstrated their ability to lower blood glucose levels in diabetic rats. Specifically, derivatives with a naphthyl group or a dinitrophenyl group showed pronounced glucose-lowering effects, suggesting that these compounds could be promising candidates for the development of new antidiabetic agents.
Anti-HIV Activity : Benzothiazole derivatives have also been investigated for their potential as anti-HIV agents. In the quest for more effective drugs with better selectivity and less toxicity, various heterocyclic compounds, including those with a benzothiazine or pyrazolobenzothiazine core, have been synthesized and screened. Some of these compounds have shown activity as inhibitors of HIV. For example, a series of 2-trifluoromethylthiazole-5-carboxamides, which are analogues of a stilbene-based anti-HIV agent, have been developed and shown to impact HIV mRNA processing.
Mechanism of Action Elucidation at the Molecular Level
Identification of Specific Biological Targets (e.g., enzymes, receptors, proteins)
Research has identified several biological targets for methoxy-substituted benzothiazole (B30560) compounds, implicating them in anticancer and antibacterial activities. These targets include enzymes crucial for cell regulation, proliferation, and survival.
One of the key targets identified is NRH:quinone oxidoreductase 2 (NQO2) , an enzyme implicated in inflammation and cancer. nih.gov A range of benzothiazole derivatives have been shown to inhibit NQO2's enzymatic activity. Notably, methoxy-substituted benzothiazoles are among the most active compounds. For instance, certain 3,5-dimethoxybenzothiazole and 3',4',5'-trimethoxybenzothiazole analogues exhibit potent inhibition with IC50 values in the nanomolar range. nih.gov
In the context of cancer, tubulin is another primary target. A class of compounds known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), which are structurally related to 5-methoxybenzo[d]thiazole, exert their anticancer activity by inhibiting tubulin polymerization. nih.govresearchgate.net This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. researchgate.net
Furthermore, derivatives of 6-methoxybenzo[d]thiazole have been found to activate the p53 tumor suppressor protein . semanticscholar.org This activation is a critical event in their anticancer mechanism, leading to the regulation of cell cycle and apoptosis. semanticscholar.org
Other identified targets for the broader benzothiazole scaffold include:
c-Jun N-terminal kinases (JNKs) : A series of 2-thioether-benzothiazoles were identified as potent, allosteric JNK inhibitors. The presence of a methoxy (B1213986) group on the benzothiazole ring was found to be compatible with this inhibitory activity. nih.gov
Bacterial DNA gyrase and Topoisomerase IV : These essential bacterial enzymes are targets for 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, suggesting a potential application for this chemical class as antibacterial agents. u-szeged.hu
| Biological Target | Derivative Class | Observed Effect |
|---|---|---|
| NRH:quinone oxidoreductase 2 (NQO2) | Methoxy-substituted benzothiazoles | Enzyme Inhibition nih.gov |
| Tubulin | 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART) | Inhibition of Polymerization nih.govresearchgate.net |
| p53 | Isoxazole (B147169) derivatives of 6-methoxybenzo[d]thiazol-2-amine | Activation semanticscholar.org |
| c-Jun N-terminal kinases (JNKs) | 2-Thioether-benzothiazoles | Allosteric Inhibition nih.gov |
| DNA Gyrase / Topoisomerase IV | 4,5,6,7-Tetrahydrobenzo[d]thiazoles | Enzyme Inhibition u-szeged.hu |
Detailed Binding Site Analysis (e.g., Colchicine (B1669291) site on tubulin, COX-1 active site, ATP-binding site of E. coli GyrB)
Binding site analyses have provided molecular-level insights into how methoxy-benzothiazole derivatives interact with their targets.
Tubulin Colchicine Site : The anticancer SMART compounds have been shown to bind to the colchicine-binding site on tubulin. researchgate.netnih.gov This interaction prevents the polymerization of tubulin dimers into microtubules, a critical process for mitotic spindle formation during cell division. researchgate.net
NQO2 Active Site : Computational modeling for NQO2 inhibitors revealed that active benzothiazole compounds, including methoxy-substituted analogues, exhibit good shape complementarity within the enzyme's active site. Their binding is stabilized by polar interactions with key residues. nih.gov
DNA Gyrase ATP-binding Site : For the tetrahydrobenzo[d]thiazole derivatives that act as antibacterial agents, the target is the ATP-binding site located on the GyrB subunit of DNA gyrase. u-szeged.huresearchgate.net Inhibition at this site prevents the enzyme from carrying out its essential DNA supercoiling function by blocking the necessary ATP hydrolysis. u-szeged.hu
JNK JIP Site : Modeling studies suggest that benzothiazole-based inhibitors of JNK may bind at the JIP (JNK-interacting protein) scaffolding site, acting in an allosteric fashion. The benzothiazole group is hypothesized to form a hydrogen bond with Arg127 within a sub-pocket of this site. nih.gov
Investigation of Downstream Signaling Pathways
The interaction of methoxy-benzothiazole derivatives with their primary targets triggers downstream signaling cascades that culminate in specific cellular responses, most notably cell cycle arrest and apoptosis.
Studies on isoxazole derivatives of 6-methoxybenzo[d]thiazole revealed that their anticancer effects are mediated through a p53-dependent mitochondrial pathway. semanticscholar.org Upon treatment, the levels of p53 protein increase significantly. semanticscholar.orgresearchgate.net This activation of p53 alters the balance of key mitochondrial proteins, specifically the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. semanticscholar.org This shift disrupts the mitochondrial membrane potential and leads to the release of cytochrome c, which in turn activates the caspase cascade, ultimately resulting in programmed cell death (apoptosis). semanticscholar.org
Consistent with this mechanism, these compounds and the related SMART compounds induce a potent G2/M phase cell cycle arrest . researchgate.netsemanticscholar.org By disrupting microtubule dynamics or activating p53-mediated checkpoints, the compounds prevent cancer cells from progressing through mitosis, which is a prerequisite for proliferation. researchgate.netsemanticscholar.org This arrest is followed by the induction of apoptosis, as evidenced by an increase in cytoplasmic DNA-histone complexes. researchgate.net
Cellular Uptake and Intracellular Localization Studies
Specific studies detailing the cellular uptake and intracellular localization of this compound itself are not extensively documented in the reviewed literature. However, based on the general principles of pharmacology for small molecules, its transport across the plasma membrane is likely governed by its physicochemical properties. Small molecules can cross the cell membrane via passive diffusion, a process driven by the concentration gradient and the molecule's lipophilicity. nih.gov For a molecule to diffuse across the lipid bilayer, it must possess moderate lipophilicity to first partition into the hydrophobic membrane core and then enter the aqueous cytoplasm. nih.gov
More complex mechanisms, such as carrier-mediated transport or endocytosis, are also possible but would require specific interactions with membrane proteins or the endocytic machinery. dovepress.comnih.gov Without targeted experimental data for this compound, passive diffusion remains the most plausible primary mechanism of cellular entry.
Investigation of Reactive Metabolite Formation and Toxicity Mechanisms (e.g., Biotransformation Pathways)
The biotransformation of thiazole-containing compounds is a critical area of investigation, as metabolic processes can lead to the formation of reactive metabolites responsible for toxicity. nih.gov
The metabolism of thiazole (B1198619) and benzothiazole rings is often catalyzed by cytochrome P450 (CYP) enzymes. nih.govfz-juelich.de These enzymes can mediate several oxidative reactions on the thiazole ring, leading to the formation of potentially toxic reactive metabolites (RMs). Key biotransformation pathways include:
Epoxidation : Oxidation of the thiazole C=C double bond to form a highly reactive epoxide. nih.gov
S-oxidation : Oxidation of the sulfur atom to form an S-oxide. nih.gov
N-oxidation : Oxidation of the nitrogen atom. fz-juelich.de
These RMs are often electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and idiosyncratic adverse drug reactions. nih.govfz-juelich.de
For methoxy-substituted benzothiazoles, the methoxy group itself is a site for metabolism. Studies on the structurally related compound 4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole (SMART-H) revealed that O-demethylation is a major metabolic pathway, alongside hydroxylation and ketone reduction. nih.govnih.gov The methoxy groups were identified as one of the most metabolically labile sites on the molecule. nih.gov The removal of the methyl group to form a hydroxylated metabolite can be a precursor to further bioactivation. For example, the metabolite 5-hydroxythiabendazole (B30175) can be bioactivated by myeloperoxidase (MPO), an enzyme present in neutrophils, to a reactive intermediate that causes necrotic cell death. nih.gov This suggests a potential toxicity mechanism for this compound if it undergoes demethylation followed by MPO-mediated activation in inflammatory settings. nih.gov
| Metabolic Pathway | Enzyme Family | Potential Outcome |
|---|---|---|
| Epoxidation | Cytochrome P450 (CYP) | Formation of reactive epoxide metabolite nih.gov |
| S-oxidation | Cytochrome P450 (CYP) | Formation of S-oxide metabolite nih.gov |
| O-Demethylation | Cytochrome P450 (CYP) | Formation of hydroxylated metabolite nih.gov |
| Hydroxylation | Cytochrome P450 (CYP) | Formation of hydroxylated metabolite nih.gov |
| Bioactivation of Hydroxy-metabolite | Myeloperoxidase (MPO) | Formation of reactive intermediate, potential for necrosis nih.gov |
Medicinal Chemistry and Drug Discovery Applications
Lead Compound Identification and Optimization
The journey of a drug from concept to clinic often begins with the identification of a promising lead compound. The 5-methoxybenzo[d]thiazole core has been instrumental in this initial phase of drug discovery, providing a foundation for subsequent optimization efforts to enhance potency, selectivity, and pharmacokinetic properties.
A notable example is the evolution of 2-arylthiazolidine-4-carboxylic acid amides (ATCAA) into a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) as potent anticancer agents. nih.gov Initial studies revealed that while ATCAA compounds showed some activity, structural modifications were necessary to improve their efficacy. By replacing the thiazolidine (B150603) ring with a thiazole (B1198619) and modifying the linker and terminal aromatic ring, researchers developed the SMART compounds. nih.govnih.gov This optimization led to a significant improvement in antiproliferative activity, with potency shifting from the micromolar (μM) to the low nanomolar (nM) range against melanoma and prostate cancer cell lines. nih.gov
Structure-activity relationship (SAR) studies were crucial in guiding this optimization. For instance, investigations into the "C" ring of the SMART molecules, which is a substituted phenyl group, demonstrated that a 3,4,5-trimethoxyphenyl group conferred excellent inhibitory activity against a panel of cancer cell lines, with IC₅₀ values in the low nanomolar range. nih.gov In contrast, replacing this with a 3,5-dimethoxyphenyl group resulted in a six-fold decrease in average cytotoxicity. nih.gov This highlights the sensitivity of the biological activity to the substitution pattern on the benzothiazole (B30560) scaffold.
Another area of active research has been the development of EP1 receptor antagonists for conditions like overactive bladder. nih.gov Lead generation studies identified the benzo[d]thiazole core as a suitable scaffold. nih.gov Subsequent optimization focused on improving both the antagonist potency and the ligand-lipophilicity efficiency (LLE). nih.gov This work led to the identification of a 1,2,3,6-tetrahydropyridyl-substituted benzo[d]thiazole derivative with an IC₅₀ of 1.1 nM and a favorable LLE of 4.7. nih.gov
The following table summarizes the optimization of key benzothiazole-based compounds:
| Compound Series | Lead Compound | Optimized Compound Example | Key Optimization Strategy | Improvement in Activity | Therapeutic Target |
| SMART | ATCAA | 8f (3,4,5-trimethoxyphenyl derivative) | Modification of "A", "B", and "C" rings and the linker. nih.gov | From µM to low nM IC₅₀ values. nih.gov | Tubulin polymerization inhibition (Anticancer). nih.gov |
| EP1 Antagonists | Designed Scaffolds | 7r (1,2,3,6-tetrahydropyridyl derivative) | Optimization of scaffold for potency and ligand-lipophilicity efficiency. nih.gov | IC₅₀ of 1.1 nM. nih.gov | EP1 receptor (Overactive Bladder). nih.gov |
Design of Novel Therapeutic Agents based on this compound Scaffold
The inherent drug-like properties of the this compound scaffold make it an attractive starting point for the design of novel therapeutic agents targeting a variety of diseases. Its rigid, planar structure provides a well-defined orientation for interacting with biological targets, while the methoxy (B1213986) group can influence solubility, metabolic stability, and receptor binding.
In the field of oncology, the this compound framework has been central to the development of potent anticancer agents. The previously mentioned SMART compounds, derived from structural modifications of ATCAA, demonstrated significant growth inhibition in cancer cells. nih.gov Preliminary mechanism of action studies indicated that these compounds exert their anticancer effects by inhibiting tubulin polymerization, a validated target for cancer chemotherapy. nih.gov
Furthermore, the thiazole scaffold, a core component of the this compound structure, has been utilized to create potent inhibitors of ALK5 (activin receptor-like kinase 5). nih.gov ALK5 is a serine-threonine kinase involved in the TGF-β signaling pathway, which plays a crucial role in cancer progression by promoting immunosuppression in the tumor microenvironment. nih.gov Inhibition of this pathway is a promising therapeutic strategy. Through dedicated design and synthesis efforts, a novel thiazole derivative, compound 29b, was identified as a highly potent ALK5 inhibitor with an IC₅₀ value of 3.7 nM and excellent kinase selectivity. nih.gov
The versatility of the benzothiazole scaffold is further demonstrated by the development of benzo[d]imidazo[2,1-b]thiazole derivatives as potential anticancer agents. These compounds have shown significant cytotoxic effects against various cancer cell lines, including the MCF-7 human breast cancer cell line. semanticscholar.org
The table below showcases examples of therapeutic agents designed using the benzothiazole scaffold:
| Compound Class | Example Compound | Mechanism of Action | Therapeutic Area | Reported Potency |
| SMART compounds | 8f (3,4,5-trimethoxyphenyl derivative) | Tubulin polymerization inhibition. nih.gov | Oncology | IC₅₀ = 21-71 nM. nih.gov |
| ALK5 Inhibitors | Compound 29b | Inhibition of ALK5 kinase. nih.gov | Oncology | IC₅₀ = 3.7 nM. nih.gov |
| Benzo[d]imidazo[2,1-b]thiazoles | Compound 6i | Cytotoxicity against MCF-7 cells. semanticscholar.org | Oncology | 81% inhibition of MCF-7 cells. semanticscholar.org |
Prodrug Strategies and Targeted Delivery Systems (e.g., conjugates with siderophore mimics)
To enhance the efficacy and reduce the side effects of therapeutic agents, medicinal chemists often employ prodrug strategies and targeted delivery systems. The this compound scaffold can be chemically modified to create prodrugs with improved pharmacokinetic properties, such as enhanced absorption or site-specific activation. nih.govmdpi.com
A particularly innovative approach involves the conjugation of benzothiazole-based drugs with siderophore mimics to achieve targeted delivery to bacterial cells. Siderophores are small molecules that bacteria secrete to chelate iron, an essential nutrient. nih.gov Bacteria have specific uptake systems for these iron-siderophore complexes. nih.gov By attaching a drug to a siderophore mimic, it is possible to hijack this "Trojan horse" mechanism to deliver the drug directly into the bacterial cell, thereby increasing its intracellular concentration and overcoming resistance mechanisms like efflux pumps. nih.govrsc.org
Researchers have successfully designed and synthesized conjugates of benzothiazole-based DNA gyrase inhibitors with siderophore mimics. nih.gov DNA gyrase is a crucial bacterial enzyme and a validated target for antibiotics. In one study, siderophore mimics were attached to the benzothiazole scaffold at two different positions. The resulting conjugates showed potent inhibition of DNA gyrase, and one of the most potent inhibitors demonstrated a twofold enhancement of antibacterial activity against an efflux-defective strain of E. coli. nih.gov This strategy holds promise for developing new antibiotics to combat drug-resistant bacteria.
The general concept of a prodrug involves the chemical modification of a drug into a bioreversible entity. nih.gov This modification can alter the drug's physicochemical properties to, for instance, improve its ability to permeate biological membranes. mdpi.com Once absorbed, the prodrug is converted back to the active drug by enzymatic or chemical processes. While specific examples directly involving this compound are emerging, the principles of prodrug design are readily applicable to this scaffold.
Development of Molecular Probes for Biological Research (e.g., Fluorescent Probes for Amyloid Aggregates)
Beyond their therapeutic potential, this compound derivatives are valuable tools in biological research, particularly in the development of molecular probes. Their inherent fluorescence properties, which can be fine-tuned through chemical modification, make them excellent candidates for fluorescent probes to visualize and quantify biological molecules and processes.
A significant application of benzothiazole-based probes is in the study of neurodegenerative diseases like Alzheimer's disease, which is characterized by the aggregation of amyloid-beta (Aβ) peptides in the brain. nih.gov Fluorescent probes that can selectively bind to these Aβ aggregates are crucial for both diagnosis and for understanding the disease's progression.
Scientists have designed and synthesized a series of fluorescent probes based on the benzothiazole scaffold for the detection of Aβ aggregates. nih.gov These probes often feature an electron donor-acceptor structure linked by a π-conjugated system. nih.gov Upon binding to the hydrophobic environment of Aβ aggregates, these probes exhibit a significant increase in fluorescence intensity, a "turn-on" response. royalsocietypublishing.org For example, the probe RM-28, which is based on a benzothiazole core, showed a 7.5-fold increase in fluorescence upon binding to Aβ aggregates and exhibited a high binding affinity with a dissociation constant (Kd) of 175.69 ± 4.8 nM. nih.gov Importantly, this probe was also shown to cross the blood-brain barrier in mice and specifically label Aβ aggregates in brain sections from a transgenic mouse model of Alzheimer's disease. nih.gov
The development of bifunctional probes is another exciting area. Researchers have created fluorescent sensors based on the 2-phenyl-6-methoxybenzo[d]thiazole structure that can simultaneously detect amyloid aggregates and reactive oxygen species (ROS), both of which are implicated in the pathology of neurodegenerative diseases. royalsocietypublishing.org
The following table highlights key characteristics of benzothiazole-based molecular probes:
| Probe Name | Target Analyte | Key Feature | Fluorescence Change upon Binding | Binding Affinity (Kd) |
| RM-28 | Amyloid-beta (Aβ) aggregates. nih.gov | High sensitivity and specificity. nih.gov | 7.5-fold increase. nih.gov | 175.69 ± 4.8 nM. nih.gov |
| BE01/BE02 | Amyloid aggregates and H₂O₂. royalsocietypublishing.org | Bifunctional detection. royalsocietypublishing.org | Fluorescence "turn-on". royalsocietypublishing.org | Not specified. |
Future Research Directions and Translational Perspectives
Exploration of New Synthetic Pathways for Expanded Structural Diversity
The generation of diverse chemical libraries is fundamental to identifying novel bioactive molecules. While traditional methods for synthesizing benzothiazoles are well-established, future efforts will concentrate on developing more efficient, sustainable, and versatile synthetic routes to expand the structural diversity of 5-Methoxybenzo[d]thiazole derivatives.
Key areas of exploration include:
Green Chemistry Approaches : The use of environmentally benign catalysts and reaction conditions is a growing trend. For instance, enzymes like pepsin have been utilized as 'green' catalysts for the solid-state synthesis of 2-aryl-benzothiazoles, offering high yields and minimizing hazardous waste. nih.gov Future work could adapt such biocatalytic methods for the synthesis of 5-methoxy substituted analogues.
Catalyst-Free Reactions : The development of tandem reactions that proceed without a catalyst represents a significant advancement in synthetic efficiency. Methods like catalyst-free tandem aldol (B89426) condensation/Michael addition reactions could be explored for building complex molecular architectures onto the benzothiazole (B30560) core. eurekaselect.com
Multi-Component Reactions (MCRs) : MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, which is ideal for rapidly building diverse compound libraries. Designing novel MCRs that incorporate 5-methoxy-substituted precursors could yield a wide array of previously inaccessible structures.
C-H Functionalization : Direct functionalization of carbon-hydrogen bonds is a powerful tool for modifying core scaffolds without the need for pre-functionalized starting materials. Applying modern C-H functionalization techniques to the this compound ring system would enable the introduction of a wide range of substituents at various positions, creating novel derivatives for biological screening.
| Synthetic Strategy | Description | Potential Advantage | Reference |
|---|---|---|---|
| Enzyme Catalysis | Use of biocatalysts, such as pepsin, to facilitate the condensation reaction in the solid state. | Environmentally friendly ('green'), high yield, mild reaction conditions. | nih.gov |
| Multi-Step One-Pot Synthesis | Combining several reaction steps into a single procedure without isolating intermediates, such as the synthesis of tetrahydrobenzo[d]thiazole derivatives from cyclohexane-1,3-dione. | Increased efficiency, reduced waste, and time savings. | eurekaselect.com |
| Modern Catalytic Systems | Employing transition metal catalysts (e.g., Palladium, Copper) to facilitate C-S and C-N bond formations for the core benzothiazole structure. | High efficiency and applicability to a broad range of substrates. |
Advanced Preclinical Efficacy and Safety Assessment
For any promising compound to advance towards clinical use, a rigorous evaluation of its efficacy and safety is paramount. Future preclinical assessment of this compound derivatives will need to move beyond simple in vitro cytotoxicity assays to more sophisticated models that can better predict clinical outcomes.
Prospective research in this area includes:
In-depth ADME Profiling : A comprehensive assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. Studies on benzothiazole derivatives against Leishmania infantum have already begun to assess parameters like water solubility, gastrointestinal permeability, and metabolic stability. bohrium.com Future work should systematically evaluate these properties for new 5-methoxy analogues.
Targeted Toxicity Studies : To mitigate risks such as liver toxicity, novel derivatives can be optimized for tissue-specific activity. Research into microsomal triglyceride transfer protein (MTP) inhibitors based on a benzothiazole core has focused on developing compounds that act specifically in enterocytes, thereby limiting systemic bioavailability and potential side effects. nih.gov
Mechanism of Action Elucidation : Determining how a compound exerts its biological effect is critical. For anticancer derivatives, this involves investigating effects on the cell cycle, induction of apoptosis, and specific molecular targets. semanticscholar.org Techniques such as transcriptomics and proteomics can provide a comprehensive view of the cellular pathways modulated by a given compound.
Advanced In Vivo Models : Moving beyond traditional murine models, future studies could employ patient-derived xenografts (PDX) for cancer research or more complex infection models for antimicrobial studies to provide a more accurate assessment of efficacy.
| Compound Type | Assessment / Assay | Key Finding / Purpose | Reference |
|---|---|---|---|
| Anti-leishmanial Benzothiazoles | In vitro ADME profiling (solubility, permeability, metabolic stability) | Identified compounds with favorable drug-like properties for further development. | bohrium.com |
| Benzothiazole MTP Inhibitors | Evaluation of enterocyte-specific activity | Designed to minimize liver toxicity by limiting systemic exposure. | nih.gov |
| Anticancer Benzothiazoles | c-Met enzymatic and tyrosine kinase inhibition assays | Identified specific molecular targets and quantified inhibitory potency (IC50 values). | eurekaselect.com |
| Apoptosis-inducing Benzothiazoles | Cell cycle analysis and mitochondrial pathway investigation | Elucidated the mechanism of action related to p53 activation. | semanticscholar.org |
Investigation of Polypharmacology and Multi-Target Directed Ligands
The "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the understanding that complex diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways. Polypharmacology, the ability of a single compound to interact with multiple targets, is now seen as a desirable attribute. The benzothiazole scaffold has been associated with a very broad spectrum of biological activities, suggesting its derivatives may act on multiple targets. chemistryjournal.netijsrst.com
Future research should focus on:
Systematic Target Screening : Screening new this compound derivatives against large panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families to identify multi-target profiles.
Rational Design of Multi-Target Ligands : Intentionally designing single molecules that can modulate multiple, disease-relevant targets. For example, some benzothiazole derivatives have been shown to possess both anti-proliferative effects against cancer cell lines and inhibitory activity against specific enzymes like c-Met and other tyrosine kinases. eurekaselect.com Future work could focus on optimizing a single 5-methoxy derivative to co-inhibit several key kinases involved in tumor progression and angiogenesis.
Synergistic Therapeutic Effects : Investigating whether the engagement of multiple targets by a single compound leads to synergistic efficacy or helps in overcoming drug resistance, a major challenge in cancer and infectious disease treatment.
Application in Neglected Tropical Diseases and Emerging Pathogens
Neglected tropical diseases (NTDs) affect over a billion people worldwide, yet research and development for new treatments remain underfunded. dndi.org The benzothiazole core has shown significant promise as a scaffold for developing novel anti-parasitic agents.
Future research directions in this domain include:
Targeting Kinetoplastid Parasites : Derivatives of the benzothiazole scaffold have been identified as promising agents against NTDs caused by kinetoplastid parasites. bohrium.com Specific areas of focus include:
Leishmaniasis : Benzothiazoles have been explored as suitable hits against Leishmania infantum. bohrium.com
Trypanosomiasis (Sleeping Sickness and Chagas Disease) : Research has demonstrated that 2-amino-benzo[d]thiazole derivatives can be effective against Trypanosoma brucei. researchgate.net
Enzyme-Targeted Drug Design : A key strategy involves targeting parasite-specific enzymes that are absent in humans. Pteridine Reductase-1 (PTR1), an enzyme crucial for the folate pathway in trypanosomatids, has been identified as a viable target for benzothiazole-based inhibitors. researchgate.net Future work should involve synthesizing this compound derivatives specifically designed to fit the active site of PTR1 from various parasites.
Broad-Spectrum Antimicrobials : Given the rise of antimicrobial resistance, exploring the activity of this compound libraries against emerging bacterial and viral pathogens is a high-priority research area.
| Disease | Pathogen | Molecular Target | Relevance of Benzothiazole Core | Reference |
|---|---|---|---|---|
| Leishmaniasis | Leishmania infantum, Leishmania major | Pteridine Reductase-1 (PTR1) | Identified as a promising scaffold for developing new antileishmanial hits. | bohrium.com, researchgate.net |
| African Trypanosomiasis (Sleeping Sickness) | Trypanosoma brucei | Pteridine Reductase-1 (PTR1) | 2-amino-benzo[d]thiazole derivatives showed activity against the parasite. | researchgate.net |
| Chagas Disease | Trypanosoma cruzi | Not specified | Early exploration has been performed on benzothiazole derivatives against this parasite. | bohrium.com |
Development of Diagnostic Tools based on Benzo[d]thiazole Core
Beyond therapeutics, the unique photophysical properties of the benzothiazole ring system make it an excellent platform for developing diagnostic tools, including fluorescent probes and sensors for bioimaging and biomarker detection.
Future translational perspectives in this area are:
Early Disease Diagnosis : Benzothiazole-based fluorescent probes have been designed to detect peroxynitrite (ONOO⁻), a reactive oxygen species implicated in various pathological processes. nih.gov These probes could serve as diagnostic indicators for conditions like drug-induced liver injury or cancer, where peroxynitrite levels are altered. nih.govnih.gov
Intraoperative Imaging : The ability of certain probes to distinguish between tumor and normal tissues holds great potential for clinical applications, such as guiding surgeons during tumor resection to ensure all cancerous tissue is removed. nih.gov
Point-of-Care Diagnostics : The development of benzothiazole-based nanohybrid materials for colorimetric sensor strips offers a path toward inexpensive, portable diagnostic kits. acs.org A proof-of-concept has been demonstrated for a smartphone-assisted kit to quantify spermidine, a biomarker for certain cancers, in food samples. acs.org This technology could be adapted to detect a wide range of clinically relevant biomarkers in patient samples like blood or urine.
Functional Bioimaging : Probes can be designed for functional imaging of subcellular organelles like mitochondria. By conjugating the benzothiazole core to specific reactive groups, probes can be created to monitor dynamic processes such as enzymatic activity or pH changes within living cells, providing insights into disease pathogenesis. researchgate.netscienceopen.com
| Diagnostic Tool | Analyte / Target | Detection Method | Potential Application | Reference |
|---|---|---|---|---|
| Fluorescent Probe (e.g., BTMO-PN) | Peroxynitrite (ONOO⁻) | "Turn-on" fluorescence enhancement | Imaging ferroptosis, distinguishing tumor from normal tissue. | nih.gov |
| Fluorescent Chemosensors (e.g., BS1, BS2) | Peroxynitrite (ONOO⁻) | Rapid fluorescence signal enhancement | Early diagnosis of drug-induced liver injury. | nih.gov |
| Nanohybrid Material Smart Strip | Spermidine | Colorimetric change | Point-of-care quantification of cancer biomarkers in samples. | acs.org |
| Functional Bioimaging Probes (e.g., BzT-OAc) | Endogenous esterase activity / pH | Fluorescence shift | Studying mitochondrial dysfunction and disease pathogenesis. | researchgate.net, scienceopen.com |
Q & A
Q. Methodology :
- Molecular Docking : Predicts binding affinity to targets (e.g., c-MYC G-quadruplex DNA) by simulating interactions between thiazole cores and hydrophobic pockets .
- MD Simulations : Evaluates stability of metal-thiazole complexes (e.g., Cu²⁺ coordination) in catalytic applications, such as H₂O₂ activation for oxidation reactions .
Example : Planar thiazolo[5,4-d]thiazole frameworks exhibit superior charge separation in photocatalysis, achieving 85% H₂ evolution efficiency under visible light .
What are the challenges in establishing structure-activity relationships (SAR) for thiazole derivatives?
Q. Key Variables :
- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance π-stacking in anticancer agents, while bulky groups (e.g., benzyl) reduce solubility .
- Stereochemistry : Sulfoxide derivatives (e.g., 5-Methoxy-2-(methylsulfinyl)benzo[d]thiazole) require enantioselective synthesis (67% ee achieved via chiral Mn catalysts) to isolate bioactive (S)-isomers .
Q. Experimental Design :
- Parallel Synthesis : Generate libraries with systematic substituent variations (e.g., halogens, alkyl chains).
- In Silico Screening : Prioritize candidates using QSAR models correlating logP values with cytotoxicity (e.g., IC₅₀ < 10 µM) .
How can biosynthetic pathways inform the laboratory synthesis of thiazole derivatives?
Q. Insights from Yeast Models :
- Precursors : D-pentulose-5-phosphate and cysteine serve as carbohydrate and sulfur donors, respectively, in natural thiazole biosynthesis .
- Challenges : Lab replication requires NAD⁺-dependent enzymes, which are less efficient than abiotic methods. Hybrid approaches (e.g., enzymatic phosphorylation of HET intermediates) improve scalability .
What analytical methods resolve degradation products or impurities in this compound samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
